- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Cas no 932-32-1 (2-Chloro-N-methylaniline)

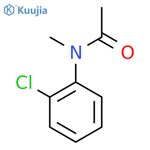

2-Chloro-N-methylaniline structure

상품 이름:2-Chloro-N-methylaniline

2-Chloro-N-methylaniline 화학적 및 물리적 성질

이름 및 식별자

-

- N-Methyl-2-chloroaniline

- 2-CHLORO-N-METHYLANILINE

- o-Chloro-N-methylaniline

- (2-chlorophenyl)methylamine

- 2-(Methylamino)chlorobenzene

- 2-chloranyl-N-methyl-aniline

- 2-chloro-N-methyl-aniline

- 2-chloro-N-methylbenzenamine

- 2-Cl-N-Me-aniline

- Benzenamine,2-chloro-N-methyl

- n1-methyl-2-chloroaniline

- 2-Chloro-N-methylbenzylamine

- Benzenamine, 2-chloro-N-methyl-

- WGNNILPYHCKCFF-UHFFFAOYSA-N

- o-Chlormonomethylanilin

- 2-chlor-n-methylaniline

- 2-chloro-N-methyl aniline

- 2-chloro-n-methyl-benzenamine

- (2-chloro-phenyl)-methyl-amine

- STL183346

- SBB086

- 2-Chloro-N-methylbenzenamine (ACI)

- Aniline, o-chloro-N-methyl- (8CI)

- Methyl 2-chlorophenyl amine

- N-(2-Chlorophenyl)methylamine

- N-Methyl-o-chloroaniline

- 2-Chloro-N-methylaniline, 97%

- DS-8047

- CS-0095956

- EN300-1254105

- MFCD00045170

- DB-057383

- DTXSID50239323

- SCHEMBL9391598

- SY048562

- AKOS000253725

- C3121

- SCHEMBL100946

- 932-32-1

- A844481

- 2-Chloro-N-methylaniline

-

- MDL: MFCD00045170

- 인치: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3

- InChIKey: WGNNILPYHCKCFF-UHFFFAOYSA-N

- 미소: ClC1C(NC)=CC=CC=1

- BRN: 2802444

계산된 속성

- 정밀분자량: 141.03500

- 동위원소 질량: 141.035

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 1

- 복잡도: 85

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.5

- 토폴로지 분자 극성 표면적: 12

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.15 g/mL at 25 °C(lit.)

- 비등점: 218°C(lit.)

- 플래시 포인트: 화씨 온도: 197.6°f< br / >섭씨: 92 ° C< br / >

- 굴절률: n20/D 1.579(lit.)

- 용해도: Not miscible or difficult to mix.

- PSA: 12.03000

- LogP: 2.45470

- 용해성: 미확정

2-Chloro-N-methylaniline 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H227-H302+H312+H332-H315-H319

- 경고성 성명: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501

- 위험물 운송번호:2810

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36

-

위험물 표지:

- 보안 용어:6.1

- 패키지 그룹:III

- 저장 조건:Keep in dark place,Inert atmosphere,2-8°C

- 위험 등급:6.1

- 포장 등급:III

- 위험 용어:R36/37/38

2-Chloro-N-methylaniline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB515173-25 g |

2-Chloro-N-methylaniline, 95%; . |

932-32-1 | 95% | 25g |

€247.30 | 2023-06-14 | |

| Ambeed | A142281-25g |

2-Chloro-N-methylaniline |

932-32-1 | 97% | 25g |

$67.0 | 2024-05-28 | |

| Chemenu | CM100539-10g |

2-chloro-N-methylbenzenamine |

932-32-1 | 95% | 10g |

$52 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C10640-5g |

2-Chloro-N-methylaniline |

932-32-1 | 97% | 5g |

¥150.0 | 2023-09-08 | |

| abcr | AB515173-100 g |

2-Chloro-N-methylaniline, 95%; . |

932-32-1 | 95% | 100g |

€802.60 | 2023-02-17 | |

| TRC | C349790-250mg |

2-Chloro-N-methylaniline |

932-32-1 | 250mg |

$ 75.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-1g |

2-Chloro-N-methylaniline |

932-32-1 | 98% | 1g |

123.0CNY | 2021-08-04 | |

| Apollo Scientific | OR30110-25g |

2-Chloro-N-methylaniline |

932-32-1 | 98% | 25g |

£103.00 | 2025-02-19 | |

| Apollo Scientific | OR30110-1g |

2-Chloro-N-methylaniline |

932-32-1 | 98% | 1g |

£15.00 | 2025-03-21 | |

| Enamine | EN300-1254105-0.1g |

2-chloro-N-methylaniline |

932-32-1 | 95% | 0.1g |

$19.0 | 2023-05-25 |

2-Chloro-N-methylaniline 합성 방법

합성 방법 1

반응 조건

1.1 3 h, 120 °C

참조

합성 방법 2

합성 방법 3

반응 조건

1.1 120 °C

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

참조

- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148

합성 방법 4

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -40 °C; -40 °C → -60 °C

1.2 -60 °C; -60 °C → rt; 14 h, rt

1.3 Reagents: Water ; rt

1.2 -60 °C; -60 °C → rt; 14 h, rt

1.3 Reagents: Water ; rt

참조

- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

합성 방법 5

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 2 h, 85 °C; 85 °C → 0 °C

1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C

1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C

참조

- Method for the preparation of halogenated N-methylaniline, Korea, , ,

합성 방법 6

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water

참조

- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

합성 방법 7

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C

참조

- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082

합성 방법 8

반응 조건

1.1 1 h, 150 °C

참조

- Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HY, Russian Journal of Organic Chemistry, 2016, 52(11), 1565-1570

합성 방법 9

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux

참조

- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

합성 방법 10

반응 조건

1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

참조

- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,

합성 방법 11

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 -

1.2 -

참조

- Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization, Chemistry - A European Journal, 2002, 8(9), 2034-2046

합성 방법 12

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; 4 h, rt → reflux

참조

- Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer, China, , ,

합성 방법 13

반응 조건

1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid , Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ; 24 h, 60 atm, rt → 140 °C

참조

- Selective Methylation of Amines with Carbon Dioxide and H2, Angewandte Chemie, 2013, 52(46), 12156-12160

합성 방법 14

반응 조건

1.1 Reagents: Sodium Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C

1.3 Reagents: Water

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C

1.3 Reagents: Water

참조

- The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanism, Organic & Biomolecular Chemistry, 2018, 16(25), 4701-4714

합성 방법 15

반응 조건

1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) , Titania Solvents: Methanol , Water ; 6 h, rt

참조

- Method for preparation of N-alkylated compounds by photocatalysis, China, , ,

합성 방법 16

합성 방법 17

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ; 14 h, 120 °C

참조

- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach, Journal of Organic Chemistry, 2023, 88(9), 5944-5961

합성 방법 18

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 65 °C

참조

- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

합성 방법 19

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime , Cuprous iodide Solvents: Methanol , Water ; 18 h, 65 °C

참조

- N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound, China, , ,

합성 방법 20

반응 조건

1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C

참조

- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),

2-Chloro-N-methylaniline Raw materials

- 2'-Chloro-N-methylacetanilide

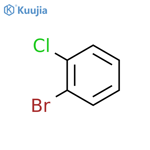

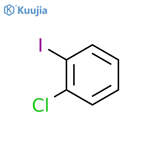

- 1-Chloro-2-iodobenzene

- 1-Bromo-2-chlorobenzene

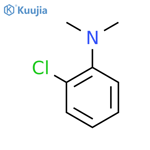

- 2-Chloro-N,N-dimethylaniline

2-Chloro-N-methylaniline Preparation Products

2-Chloro-N-methylaniline 관련 문헌

-

Renshi Luo,Jianhua Liao,Ling Xie,Wenjun Tang,Albert S. C. Chan Chem. Commun. 2013 49 9959

-

Baijiao An,Shun Zhang,Jinhui Hu,Tingting Pan,Ling Huang,Johnny Cheuk-on Tang,Xingshu Li,Albert S. C. Chan Org. Biomol. Chem. 2018 16 4701

-

Sundaravel Vivek Kumar,Andy Yen,Mark Lautens,Patrick J. Guiry Chem. Soc. Rev. 2021 50 3013

-

A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149

-

Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160

932-32-1 (2-Chloro-N-methylaniline) 관련 제품

- 1805397-05-0(6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine)

- 905690-73-5(Acetamide, 2-[(1,2-dihydro-6-methyl-2-oxo-4-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)-)

- 160600-22-6(Ethyl 5,7-Dihydroxyisothiazolo4,3-dpyrimidine-3-carboxylate)

- 404010-71-5(Methyl 4-Fluoro-2-(trifluoroacetamido)benzoate)

- 1805389-57-4(3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetonitrile)

- 1797124-10-7(3,4-dichloro-N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}benzamide)

- 1361672-35-6(4'-Tertbutyl-2,3,4-trichlorobiphenyl)

- 1189443-74-0(6-O-Desmethyl Donepezil-d5)

- 18508-46-8(Benzene, 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethyl-)

- 1805525-76-1(4-Bromo-3-difluoromethoxy-5-fluorophenol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:932-32-1)2-Chloro-N-methylaniline

순결:99%

재다:100g

가격 ($):240.0